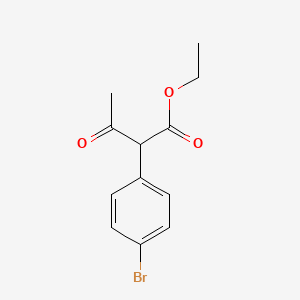
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde est un composé hétérocyclique qui contient un cycle à cinq chaînons avec des atomes d'oxygène, de soufre et d'azote. Le composé se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc) et d'un substituant méthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction d'une amine substituée par un méthoxyphényle avec un chlorure de sulfonyle en présence d'une base, suivie d'une cyclisation pour former le cycle oxathiazolidine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou le tétrahydrofurane et de bases comme la triéthylamine ou l'hydroxyde de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour minimiser les impuretés et maximiser l'efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions
(S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde peut subir diverses réactions chimiques, notamment :
Oxydation : L'atome de soufre dans le cycle oxathiazolidine peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou d'autres espèces contenant du soufre réduit.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque pour l'oxydation, et les agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction. Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols. Les réactions de substitution peuvent aboutir à une variété de dérivés fonctionnalisés .
Applications de la recherche scientifique
(S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses transformations organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de (S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou comme un modulateur de voies biologiques. Le mécanisme exact dépend de l'application spécifique et des cibles moléculaires impliquées. Par exemple, dans les applications antimicrobiennes, le composé peut inhiber les enzymes bactériennes essentielles à la synthèse de la paroi cellulaire .
Applications De Recherche Scientifique
(S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (S)-3-Boc-4-(4-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,3-Oxadiazoles : Ces composés ont une structure hétérocyclique similaire, mais diffèrent dans l'arrangement des atomes au sein du cycle.
1,2,4-Oxathiazolidines : Ces composés ont un cycle contenant du soufre similaire, mais diffèrent dans la position des substituants.
Thiadiazoles : Ces composés contiennent un hétérocycle soufre-azote, mais diffèrent dans la structure et les propriétés générales.
Unicité
(S)-3-Boc-4-(4-méthoxyphényl)-1,2,3-oxathiazolidine 2,2-dioxyde est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence du groupe protecteur Boc. Cette combinaison confère des propriétés chimiques et biologiques spécifiques qui le rendent précieux pour diverses applications .
Propriétés
Formule moléculaire |
C14H19NO6S |
|---|---|
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-(4-methoxyphenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3/t12-/m1/s1 |
Clé InChI |
NSWXTPQJEHDDPF-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


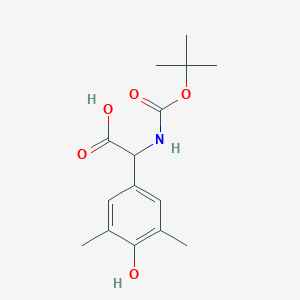
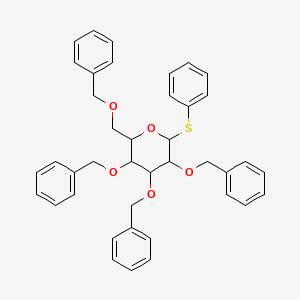
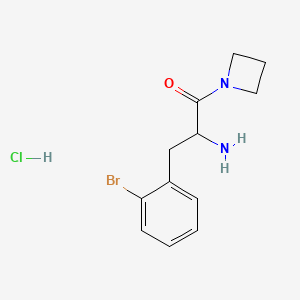
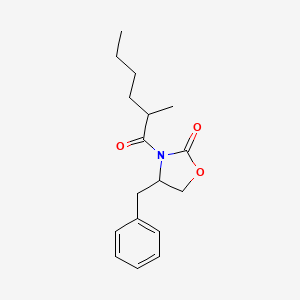


![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)




![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)
